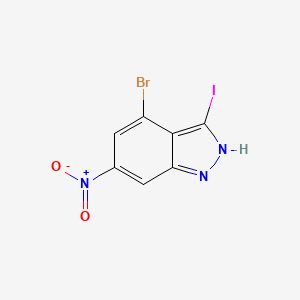

4-Bromo-3-iodo-6-nitro-1H-indazole

Description

Contextual Significance of Indazole Scaffolds in Modern Drug Discovery Efforts

The indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone in medicinal chemistry. nih.gov This scaffold is not commonly found in nature, yet its synthetic derivatives exhibit a remarkable breadth of pharmacological activities, including anti-tumor, anti-inflammatory, antibacterial, and anti-HIV properties. nih.govnih.gov The structural rigidity and the presence of two nitrogen atoms in the indazole core allow for specific, high-affinity interactions with a variety of biological targets, particularly protein kinases.

The therapeutic relevance of the indazole scaffold is underscored by its presence in several FDA-approved drugs. rsc.orgrsc.org For example, Axitinib is a potent kinase inhibitor used in cancer therapy, and Benzydamine serves as a non-steroidal anti-inflammatory drug. mdpi.comhuji.ac.il The success of these and other indazole-containing drugs, such as Pazopanib and Entrectinib, has cemented the scaffold's status as a "privileged structure" in drug discovery, spurring ongoing research into new derivatives with improved efficacy and novel mechanisms of action. nih.govrsc.org

Examples of Indazole-Based Therapeutic Agents

| Drug Name | Therapeutic Application |

|---|---|

| Axitinib | Anti-cancer (Kinase inhibitor) |

| Pazopanib | Anti-cancer (Tyrosine kinase inhibitor) |

| Entrectinib | Anti-cancer (ALK, ROS1, TRK inhibitor) |

| Benzydamine | Anti-inflammatory |

| Granisetron | Anti-emetic (Serotonin receptor antagonist) |

Academic Rationale for Investigating Highly Substituted Indazole Derivatives

The functionalization of the indazole core with various substituents is a key strategy in medicinal chemistry to modulate its physicochemical and biological properties. nih.gov The nature, position, and number of these substituents can profoundly influence a molecule's potency, selectivity, solubility, metabolic stability, and pharmacokinetic profile. nih.gov Researchers systematically synthesize and evaluate libraries of substituted indazoles to establish structure-activity relationships (SAR), which guide the rational design of more effective drug candidates. nih.gov

Investigating highly substituted indazoles, those bearing multiple and diverse functional groups, is of particular academic interest. nih.gov Such "densely decorated" scaffolds allow for a fine-tuning of molecular properties that is not possible with simpler substitution patterns. The introduction of halogens (like bromine and iodine) and electron-withdrawing groups (like the nitro group) can drastically alter the electronic distribution within the aromatic system, affecting pKa, hydrogen bonding capability, and potential for halogen bonding interactions. researchgate.netnih.gov This multi-substitution approach provides a powerful tool for exploring chemical space and developing highly specific molecular probes and lead compounds. nih.govnih.gov

Overview of 4-Bromo-3-iodo-6-nitro-1H-indazole within the Broader Indazole Chemical Space

Within the extensive family of indazole derivatives, 4-Bromo-3-iodo-6-nitro-1H-indazole stands out as a molecule of significant synthetic and research potential. Its structure is characterized by a dense and varied functionalization pattern on the indazole core: a bromine atom at position 4, an iodine atom at position 3, and a nitro group at position 6. uni.lusigmaaldrich.comsigmaaldrich.com This specific arrangement of a bulky, polarizable iodine atom adjacent to the pyrazole ring, a moderately electron-withdrawing bromine, and a strongly electron-withdrawing nitro group on the benzene ring creates a unique electronic and steric profile.

This compound serves as a versatile synthetic intermediate. The differential reactivity of the C-Br and C-I bonds allows for selective, site-specific modifications through reactions like palladium-catalyzed cross-coupling, providing a gateway to a vast array of more complex molecules. researchgate.net The presence of the nitro group further allows for reduction to an amine, opening another avenue for derivatization. nih.gov As a research tool, this compound can be used to probe the binding pockets of proteins, where the different halogen atoms can engage in specific halogen bonding interactions, and the nitro group can act as a hydrogen bond acceptor. The combination of these features makes 4-Bromo-3-iodo-6-nitro-1H-indazole a valuable and intriguing entity in the landscape of chemical biology research.

Chemical Properties of 4-Bromo-3-iodo-6-nitro-1H-indazole

| Property | Value |

|---|---|

| Molecular Formula | C₇H₃BrIN₃O₂ |

| Molecular Weight | 383.93 g/mol |

| Appearance | Solid (Predicted) |

| Key Functional Groups | Bromo, Iodo, Nitro, 1H-Indazole |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-iodo-6-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrIN3O2/c8-4-1-3(12(13)14)2-5-6(4)7(9)11-10-5/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLNODHWVZMMHLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)I)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrIN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646312 | |

| Record name | 4-Bromo-3-iodo-6-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-55-1 | |

| Record name | 4-Bromo-3-iodo-6-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Bromo 3 Iodo 6 Nitro 1h Indazole and Regioselective Analogues

Strategic Approaches to the Functionalized Indazole Nucleus Construction

The construction of highly substituted indazoles is typically achieved through the sequential functionalization of a pre-formed indazole ring or by cyclization of appropriately substituted precursors. The electronic nature of the indazole ring, which is composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, dictates the reactivity and selectivity of electrophilic substitution reactions.

Halogenation Protocols for Indazole Rings: Bromination and Iodination

Halogenated indazoles are pivotal intermediates in organic synthesis, serving as versatile handles for further modifications through cross-coupling reactions. chim.it The regioselective introduction of iodine and bromine at specific positions is therefore of high interest.

The C-3 position of the indazole ring is nucleophilic and can be readily functionalized. Direct iodination at this position is a common and efficient transformation. A widely used method involves treating the indazole with molecular iodine (I₂) in the presence of a base, such as potassium hydroxide (KOH), in a polar aprotic solvent like N,N-dimethylformamide (DMF). chim.it This method is effective for a range of indazole derivatives.

Another powerful strategy for achieving C-3 functionalization involves a directed metalation approach. For N-protected indazoles, such as a 2-THP (tetrahydropyranyl) protected indazole, a regioselective magnesiation at the C-3 position can be achieved using TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl). The resulting magnesiated intermediate can then be trapped with an electrophile, such as iodine, to yield the 3-iodoindazole derivative with high precision. chim.it

| Indazole Substrate | Reagents and Conditions | Product | Yield |

|---|---|---|---|

| 6-Bromoindazole | I₂, KOH, DMF | 6-Bromo-3-iodo-1H-indazole | Good |

| 5-Methoxyindazole | I₂, KOH, Dioxane | 3-Iodo-5-methoxy-1H-indazole | Quantitative |

| N-THP-protected Indazoles | 1. TMPMgCl·LiCl 2. I₂ | 3-Iodo-N-THP-indazole | Not specified |

Direct regioselective C-H bromination at the C-4 position of the indazole core is challenging due to the comparable reactivity of other positions on the benzene portion of the ring (C-5, C-6, and C-7). Synthetic strategies to obtain 4-bromoindazoles, particularly those with additional substituents like a nitro group, often rely on building the indazole ring from a precursor that already contains the bromine atom at the desired position.

One common approach starts with a substituted aniline or toluene derivative. For instance, the synthesis of a 4-bromo-6-nitro-indazole could conceptually begin with a precursor like 3-bromo-5-nitrotoluene. This starting material can undergo functional group manipulations and subsequent cyclization to form the desired indazole ring system. This multi-step approach circumvents the challenges of controlling regioselectivity in the direct bromination of the indazole heterocycle itself. For example, the synthesis of 6-bromoindole, a related heterocycle, often starts from 4-bromo-2-nitrotoluene, which undergoes a Reissert or Batcho-Leimgruber synthesis to form the heterocyclic ring. nih.gov A similar precursor-based strategy is typically employed for complex indazoles like the target compound.

The synthesis of poly-halogenated indazoles, including those with different halogen atoms (hetero-halogenation), can be accomplished through sequential, one-pot procedures. rsc.org By carefully selecting the halogenating agent and controlling the reaction conditions, multiple halogen atoms can be introduced with defined regioselectivity.

A metal-free approach for the halogenation of 2H-indazoles using N-halosuccinimides (NXS) has been developed. rsc.org For example, a di-halogenated product such as 3-bromo-7-chloro-2H-indazole can be synthesized in a one-pot, two-step process. This typically involves an initial bromination followed by chlorination. The difference in reactivity between N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), where NBS is generally more reactive, can be exploited to control the sequence of halogen introduction. rsc.org This strategy allows for the synthesis of various di- and even tri-halogenated indazoles. rsc.org

| Starting Material | Sequence of Reagents | Product | Yield |

|---|---|---|---|

| 2-Aryl-2H-indazole | 1. NBS 2. NCS | 3-Bromo-7-chloro-2-aryl-2H-indazole | Moderate |

| 2-Aryl-2H-indazole | 1. NCS 2. NBS | 3-Chloro-7-bromo-2-aryl-2H-indazole | 65-74% |

| 2-(m-tolyl)-2H-indazole | NBS (excess), prolonged time | 3,5,7-Tribromo-2-(m-tolyl)-2H-indazole | 72% |

Nitration Reactions of Indazole Systems: Achieving C-6 Selectivity

Nitration is a fundamental electrophilic aromatic substitution reaction used to install a nitro group onto the indazole ring. The position of nitration is highly dependent on the reaction conditions and the electronic properties of the substituents already present on the ring.

The direct nitration of indazole is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. This classic method generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich indazole ring. The reaction can lead to a mixture of isomers, with the nitro group being introduced at positions C-3, C-5, C-6, or C-7.

Achieving selectivity for the C-6 position often involves careful control of reaction temperature and the specific indazole substrate being used. For many 1H-indazoles, nitration tends to occur on the benzene ring portion. The synthesis of 6-nitroindazole via direct nitration is a well-established procedure. google.com Similarly, the bromination of 6-nitroindazole to form 3-bromo-6-nitroindazole is a known transformation, indicating that 6-nitroindazole is a readily accessible intermediate. chim.it The presence of certain directing groups on the indazole ring can further influence the regiochemical outcome of the nitration reaction.

Indirect Routes to 6-Nitroindazole Precursors

The construction of the 6-nitro-1H-indazole core is a foundational step in the synthesis of the target compound. Indirect routes, which involve the cyclization of pre-functionalized aromatic precursors, are commonly employed. A prevalent strategy begins with the diazotization of substituted anilines. For instance, 2-alkyl-5-nitroanilines serve as effective precursors. The synthesis typically involves dissolving the aniline, such as 2-ethyl-5-nitroaniline, in glacial acetic acid. Upon cooling, an aqueous solution of sodium nitrite is introduced, initiating an intramolecular cyclization to form the indazole ring. This method effectively translates the substitution pattern of the aniline precursor to the final indazole product.

Another indirect approach involves the reductive cyclization of a nitro group that is ortho to a suitably modified side chain. This strategy is particularly useful when starting from more complex aromatic building blocks. For example, ortho-imino-nitrobenzene substrates can undergo reductive cyclization promoted by reagents like tri-n-butylphosphine to afford the corresponding 2H-indazoles. chemicalbook.com These methods highlight the importance of precursor synthesis, where the ultimate substitution pattern of the indazole is largely determined by the functionality of the starting aromatic compound.

Cyclization Strategies for Constructing the 1H-Indazole Ring with Desired Substitution

The formation of the indazole ring itself can be accomplished through various cyclization strategies, chosen based on the available starting materials and the desired substitution pattern.

Davis–Beirut Reaction: A notable strategy involves the reaction of a substituted nitro-toluene derivative, such as 1-bromo-5-fluoro-2-methyl-3-nitrobenzene, with dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine like pyrrolidine. organic-chemistry.org This forms an enamine intermediate. Subsequent reductive cyclization, often achieved using reducing agents like hydrazine hydrate with a Raney nickel catalyst or iron in acetic acid, yields the indazole ring. organic-chemistry.org This approach is powerful as it allows for the construction of the indazole core from a readily available, appropriately substituted aromatic precursor.

Intramolecular Amination: 1-Aryl-2-(2-nitrobenzylidene)hydrazines can undergo intramolecular amination to yield 1-aryl-1H-indazole derivatives. nih.gov This reaction is typically promoted by a base, such as potassium tert-butoxide, in a polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures. nih.gov

Palladium-Catalyzed C-H Amination: A more modern approach involves the intramolecular ligand-free palladium-catalyzed C-H amination of aminohydrazones, which can be prepared from the activation of tertiary amides. google.com

These methods provide a versatile toolkit for constructing the indazole scaffold, with the choice of method depending on the desired regiochemistry and the substituents already present on the precursors. For a molecule like 4-Bromo-3-iodo-6-nitro-1H-indazole, a strategy commencing with a precursor already containing the 4-bromo and 6-nitro moieties is often the most efficient.

Precursor Design and Chemical Transformations to Introduce Substituents

Synthesis of Halogenated Nitro-aromatic Building Blocks

The successful synthesis of 4-Bromo-3-iodo-6-nitro-1H-indazole is critically dependent on the rational design and synthesis of appropriately substituted aromatic precursors. The ideal strategy involves incorporating the bromo and nitro groups onto the benzene ring prior to the formation of the indazole core.

A plausible precursor for this synthesis would be a derivative of 3-bromo-5-nitrotoluene. The synthesis of such building blocks often starts with a commercially available bromo- or nitrotoluene, followed by electrophilic aromatic substitution reactions. For example, the nitration of a bromotoluene or the bromination of a nitrotoluene can be employed, although careful control of reaction conditions is necessary to achieve the desired regioselectivity. The synthesis of 1-bromo-5-fluoro-2-methyl-3-nitrobenzene, a precursor for a related indazole, demonstrates the feasibility of preparing such polysubstituted aromatic compounds. organic-chemistry.org The synthesis of these building blocks is a critical first step that dictates the final substitution pattern of the indazole product.

Functional Group Interconversions and Protection/Deprotection Strategies (e.g., N-protection)

Once the 4-bromo-6-nitro-1H-indazole core is synthesized, subsequent functionalization is required to introduce the iodine atom at the C-3 position. This is typically achieved through electrophilic iodination. A well-established method involves treating the indazole with iodine (I₂) in the presence of a base, such as powdered potassium carbonate, in a solvent like DMF. nih.gov This reaction proceeds with high regioselectivity for the C-3 position, which is activated towards electrophilic attack.

Given the reactivity of the indazole N-H proton, protection of the nitrogen atom is often a crucial step to prevent unwanted side reactions and improve solubility.

THP Protection: A common strategy is the protection of the N-1 nitrogen with a tetrahydropyran-2-yl (THP) group. This is accomplished by reacting the indazole with 3,4-dihydro-2H-pyran in the presence of an acid catalyst, such as methanesulfonic acid. nih.gov The THP group is stable under various reaction conditions but can be readily removed under acidic conditions.

SEM Protection: Alternatively, the 2-(trimethylsilyl)ethoxymethyl (SEM) group can be used to protect the N-2 position. The SEM group can effectively direct regioselective C-3 lithiation, allowing for the introduction of various electrophiles, including iodine, at this position. The SEM group can be removed by treatment with fluoride sources like tetrabutylammonium fluoride (TBAF) or under acidic conditions.

The reduction of the nitro group to an amino group is another key functional group interconversion, which can be accomplished using various reducing agents, including metals like iron, tin, or zinc in an acidic medium. nih.gov The strategic use of these protection/deprotection and interconversion steps is essential for the successful synthesis of complex indazole derivatives.

Optimization of Reaction Conditions and Yields for Complex Indazole Derivatives

The synthesis of highly substituted indazoles requires careful optimization of each reaction step to maximize yields and minimize the formation of impurities. Key parameters that require fine-tuning include the choice of reagents, solvents, temperature, and reaction time.

For halogenation reactions, such as the C-3 iodination, the choice of base and solvent is critical. The reaction of 6-nitroindazole with iodine and potassium carbonate in DMF is a well-optimized procedure. nih.gov However, for a substrate also containing a 4-bromo substituent, further optimization may be necessary to ensure high conversion without side reactions.

Table 1: Optimization Parameters for Indazole Halogenation

| Parameter | Variable | Rationale |

|---|---|---|

| Brominating Agent | N-Bromosuccinimide (NBS), Br₂ | NBS is often milder and more selective than liquid bromine. beilstein-journals.org |

| Iodinating Agent | I₂, N-Iodosuccinimide (NIS) | NIS can offer milder conditions compared to I₂/base systems. |

| Solvent | DMF, Acetonitrile, Dichloromethane | Solvent polarity can influence reaction rate and solubility of reagents. |

| Base (for Iodination) | K₂CO₃, KOH, NaH | Base strength affects the deprotonation of the indazole N-H and can influence regioselectivity. |

| Temperature | 0 °C to 100 °C | Higher temperatures can increase reaction rates but may lead to decomposition or side products. |

In N-alkylation or N-protection steps, regioselectivity between the N-1 and N-2 positions is a common challenge. The outcome is often dependent on the base, solvent, and the nature of the electrophile. For example, studies on the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate have shown that different conditions can favor either the N-1 or N-2 isomer.

Table 2: Conditions Influencing N-Alkylation Regioselectivity

| Condition | N-1 Selectivity | N-2 Selectivity |

|---|---|---|

| Base | Cs₂CO₃, NaH | K₂CO₃ |

| Solvent | THF, Dioxane | DMF, Acetonitrile |

| Counter-ion | Larger cations (e.g., Cs⁺) can chelate with N-2 and a C-3 substituent, directing alkylation to N-1. | Smaller, less coordinating cations may favor alkylation at the more sterically accessible N-2. |

Ultimately, a systematic approach to optimizing each step, often employing design of experiments (DoE) methodology, is crucial for developing a robust and scalable synthesis for complex molecules like 4-Bromo-3-iodo-6-nitro-1H-indazole.

Chemical Reactivity and Derivatization Pathways of 4 Bromo 3 Iodo 6 Nitro 1h Indazole

Reactivity Profiles of the Halogen Substituents (Bromine at C-4 and Iodine at C-3)

The indazole core of 4-bromo-3-iodo-6-nitro-1H-indazole is substituted with a bromine atom at the C-4 position and a more reactive iodine atom at the C-3 position. This difference in reactivity is a key factor in directing derivatization pathways.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Stille)

Metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. In the case of dihalogenated indazoles, the higher reactivity of the C-I bond compared to the C-Br bond allows for selective functionalization.

The Suzuki-Miyaura coupling reaction, which utilizes palladium catalysts and organoboron reagents, is a widely employed method for creating C-C bonds. ias.ac.inmasterorganicchemistry.com The reaction typically proceeds with the oxidative addition of the palladium catalyst to the carbon-halogen bond. The greater reactivity of the C-I bond at the C-3 position of 4-bromo-3-iodo-6-nitro-1H-indazole facilitates selective Suzuki-Miyaura coupling at this site, leaving the C-4 bromine atom intact for subsequent transformations. researchgate.net This regioselectivity is crucial for the stepwise construction of complex molecular architectures. researchgate.net

For instance, the Suzuki-Miyaura cross-coupling of 6-bromo-3-iodo-1H-indazole with aryl boronic acids has been shown to selectively occur at the C-3 position. researchgate.net This principle can be extended to 4-bromo-3-iodo-6-nitro-1H-indazole, where the electron-withdrawing nitro group further influences the reactivity of the halogen substituents.

The Heck reaction, another palladium-catalyzed process, couples aryl halides with alkenes. masterorganicchemistry.com Similar to the Suzuki-Miyaura reaction, the Heck reaction can be selectively performed at the C-3 position of dihalogenated indazoles due to the higher reactivity of the C-I bond. The Stille reaction, which employs organotin reagents, also follows a similar reactivity pattern, allowing for selective C-C bond formation at the C-3 position.

Table 1: Reactivity of Halogen Substituents in Cross-Coupling Reactions

| Position | Halogen | Relative Reactivity | Preferred Cross-Coupling Site |

| C-3 | Iodine | High | Yes |

| C-4 | Bromine | Moderate | Possible under forcing conditions |

Synthesis of Diversified Aryl and Heteroaryl Indazole Conjugates

The ability to selectively functionalize the C-3 and C-4 positions of the indazole ring through sequential cross-coupling reactions opens up pathways for the synthesis of a wide array of aryl and heteroaryl indazole conjugates. ias.ac.in For example, after an initial Suzuki-Miyaura coupling at the C-3 position, a second cross-coupling reaction, such as another Suzuki-Miyaura, Heck, or Buchwald-Hartwig amination, can be carried out at the C-4 position. This sequential approach allows for the introduction of different aryl or heteroaryl groups at specific positions, leading to the creation of diverse molecular libraries for applications in medicinal chemistry and materials science.

Nucleophilic Displacement Reactions of Halogens

While metal-catalyzed reactions are predominant, nucleophilic aromatic substitution (SNAr) can also occur, particularly with the more labile iodine at C-3. The electron-withdrawing nitro group at C-6 enhances the electrophilicity of the indazole ring, making it more susceptible to nucleophilic attack. Strong nucleophiles can displace the iodide, and under more forcing conditions, the bromide.

Transformations Involving the Nitro Group at C-6

The nitro group at the C-6 position of 4-bromo-3-iodo-1H-indazole is a key functional group that can be readily transformed into other functionalities, most notably an amino group.

Reductive Transformations to Amino Functionality

The reduction of the nitro group to an amine is a common and important transformation in organic synthesis. This conversion can be achieved using various reducing agents. scispace.com Common methods include catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas, or using reducing metals such as tin (Sn) or iron (Fe) in the presence of an acid like hydrochloric acid (HCl). scispace.com

The resulting 6-amino-4-bromo-3-iodo-1H-indazole is a valuable intermediate. The newly introduced amino group can participate in a variety of subsequent reactions, such as diazotization followed by Sandmeyer reactions, acylation to form amides, or serve as a directing group for further electrophilic substitution on the benzene (B151609) ring of the indazole core.

Table 2: Common Reagents for Nitro Group Reduction

| Reagent | Conditions | Comments |

| H₂, Pd/C | Typically 1 atm H₂, in a solvent like ethanol (B145695) or ethyl acetate | A clean and efficient method. |

| Sn, HCl | Acidic conditions | A classic method for nitro group reduction. scispace.com |

| Fe, HCl/NH₄Cl | Acidic or neutral conditions | A milder alternative to Sn/HCl. |

| Na₂S₂O₄ | Aqueous or alcoholic solution | Often used for chemoselective reductions. |

Role of the Nitro Group in Electron Density and Ring Reactivity

The electron-deficient nature imparted by the nitro group enhances the acidity of the N-H proton of the indazole core, facilitating its deprotonation in the presence of a base. This is a critical first step in many functionalization reactions, such as N-alkylation and N-acylation. Furthermore, the strong withdrawing effect makes the indazole ring more susceptible to nucleophilic attack under certain conditions. Studies on nitro-substituted indazoles have shown that electron-withdrawing substituents can increase the molecule's sensitivity to hydrolysis. acs.org The nitro group itself can also serve as a functional handle; its reduction to an amino group provides a key site for further derivatization, opening pathways to a wide array of new compounds. The nitro groups in C-nitro indazoles are generally observed to be nearly coplanar with the benzene ring, which allows for maximal resonance effects. acs.org

Functionalization at the Indazole Nitrogen Atoms (N1 and N2)

The indazole scaffold possesses two nitrogen atoms, N1 and N2, which can be functionalized, most commonly through alkylation or acylation. mdpi.com The regioselectivity of these reactions is a central theme in indazole chemistry, as the position of the substituent can dramatically alter the biological and physical properties of the resulting molecule. nih.gov The reaction often yields a mixture of N1- and N2-substituted products, with the ratio being highly dependent on the substrate's substitution pattern, the nature of the electrophile, and the specific reaction conditions employed (e.g., base, solvent, temperature). beilstein-journals.orgnih.gov

N-Alkylation and N-Acylation Reactions

N-alkylation of the indazole ring is a common strategy for creating diverse derivatives. nih.gov The choice of reaction conditions is critical for controlling whether the alkyl group is introduced at the N1 or N2 position. Generally, direct alkylation of 1H-indazoles results in a mixture of both N1 and N2 isomers. nih.gov

Research into the regioselective alkylation of substituted indazoles has provided valuable insights. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N1 selectivity. nih.gov Conversely, conditions can be tailored to favor the N2 isomer. For example, studies on 3-bromo and 3-iodo-indazole have demonstrated high N2 selectivity in alkylation reactions. wuxibiology.com The steric and electronic properties of the substituents on the indazole ring significantly influence the N1/N2 ratio. nih.gov For the title compound, the presence of a bulky iodine atom at the C3 position and a bromine atom at the C4 position would be expected to sterically hinder the N1 position, potentially favoring N2 alkylation. However, the electronic effects of the nitro group must also be considered.

N-acylation reactions also provide a means to functionalize the indazole nitrogen. It has been suggested that N-acylation often yields the N1-substituted product as the thermodynamically more stable regioisomer, sometimes through the isomerization of an initially formed N2-acylindazole. nih.gov

| Substrate | Reagents & Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide, NaH, DMF | N1 (38%) and N2 (46%) mixture | 84% total | nih.gov |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Alkyl tosylate, Cs₂CO₃, Dioxane, 90 °C | N1-substituted | 90-98% | nih.gov |

| C-3 Substituted Indazoles | Alkyl bromide, NaH, THF | >99% N1-regioselectivity | N/A | nih.gov |

| 3-Iodo-indazole | Alkylation | High N2 selectivity | N/A | wuxibiology.com |

Investigation of Tautomeric Equilibria in Substituted Indazoles (1H- and 2H-Indazole Forms)

Indazole and its derivatives exist in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. nih.govresearchgate.net This annular tautomerism is a fundamental characteristic of the indazole ring system. beilstein-journals.org In the vast majority of cases, the 1H-tautomer is the thermodynamically more stable and, therefore, the predominant form in solution and in the solid state. nih.govbeilstein-journals.orgresearchgate.net Computational studies have confirmed that the 1H-indazole tautomer is energetically more stable than the 2H form by approximately 4-6 kcal/mol. wuxibiology.com

The position of this equilibrium can be influenced by several factors, including the nature and position of substituents, the solvent, and temperature. While the 1H form is typically favored, the 2H tautomer can be stabilized through specific interactions. For example, the formation of intra- or intermolecular hydrogen bonds has been shown to stabilize the 2H tautomer in certain specially designed systems. nih.gov In the case of 4-bromo-3-iodo-6-nitro-1H-indazole, the molecule is expected to exist predominantly as the 1H-tautomer. The understanding of this tautomeric preference is crucial, as the reactivity of the two forms can differ, impacting the outcome of reactions like N-alkylation. wuxibiology.com

Synthetic Utility of 4-Bromo-3-iodo-6-nitro-1H-indazole as a Building Block in Organic Synthesis

The trifunctionalized nature of 4-bromo-3-iodo-6-nitro-1H-indazole makes it an exceptionally valuable and versatile building block for the synthesis of more complex heterocyclic compounds. Each of the substituents—iodo, bromo, and nitro—serves as a distinct reactive handle that can be addressed with high selectivity, allowing for a stepwise and controlled elaboration of the molecular scaffold.

The iodine atom at the C3 position is arguably its most versatile feature. 3-Iodoindazoles are well-established precursors for a variety of metal-catalyzed cross-coupling reactions. chim.it These include, but are not limited to:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl substituents at the C3 position. mdpi.com

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.

Heck Coupling: Reaction with alkenes.

Buchwald-Hartwig Amination: Reaction with amines to form 3-aminoindazole derivatives.

The bromine atom at the C4 position provides a second site for cross-coupling reactions, although its reactivity can differ from the C3-iodo group, potentially allowing for selective functionalization.

Finally, the nitro group at the C6 position offers another dimension of synthetic utility. The most common transformation is its reduction to a primary amine (-NH₂). This amino group can then be used in a plethora of subsequent reactions, such as:

Diazotization followed by Sandmeyer reactions to introduce a variety of other functional groups (e.g., -OH, -CN, -halogens).

Acylation to form amides.

Reductive amination.

Formation of fused heterocyclic systems.

Computational and Theoretical Investigations of 4 Bromo 3 Iodo 6 Nitro 1h Indazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research. These methods allow for the detailed investigation of a molecule's electronic landscape, providing a basis for understanding its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Electron Density.acs.orgnih.gov

Density Functional Theory (DFT) has proven to be a robust method for elucidating the electronic characteristics of heterocyclic compounds. For substituted indazoles, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p) or def2-SVP, are employed to optimize molecular geometries and analyze electron distribution. acs.orgnih.gov

Theoretical studies on related nitro-1H-indazoles have successfully used DFT to provide a sound basis for experimental observations. nih.gov For 4-Bromo-3-iodo-6-nitro-1H-indazole, such calculations would reveal the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO and LUMO distributions are critical in predicting the molecule's reactivity, as they indicate the most likely sites for electrophilic and nucleophilic attack, respectively. The electron density map would likely show a high concentration of electron density around the nitro group and the nitrogen atoms of the indazole ring, influencing the molecule's electrostatic potential and interaction with other species.

Molecular electrostatic potential (MEP) maps, generated from DFT calculations, are particularly insightful. They visualize the charge distribution and are used to understand intermolecular interactions. For similar 3-chloro-6-nitro-1H-indazole derivatives, MEP analysis has been used to rationalize their biological activity. nih.gov It is expected that for 4-Bromo-3-iodo-6-nitro-1H-indazole, the regions around the nitro group would exhibit a negative electrostatic potential, making them potential sites for hydrogen bonding or other electrophilic interactions.

Table 1: Representative DFT Functionals and Basis Sets for Indazole Derivatives

| Functional | Basis Set | Application |

| B3LYP | 6-311++G(d,p) | Geometry optimization and NMR chemical shift calculations for nitro-1H-indazoles. nih.gov |

| B3LYP | def2-SVP | Geometry optimization of 3-chloro-6-nitro-1H-indazole derivatives. nih.gov |

This table illustrates common computational methods applied to similar compounds, providing a framework for potential studies on 4-Bromo-3-iodo-6-nitro-1H-indazole.

Analysis of Substituent Effects on Chemical Properties.uni.lu

The chemical properties of the indazole core are significantly modulated by its substituents. The bromine, iodine, and nitro groups on 4-Bromo-3-iodo-6-nitro-1H-indazole each exert distinct electronic effects. The nitro group at the 6-position is a strong electron-withdrawing group, which is expected to decrease the electron density of the bicyclic ring system. This withdrawal of electron density can increase the acidity of the N-H proton and influence the regioselectivity of reactions.

For 4-Bromo-3-iodo-6-nitro-1H-indazole, computational analysis of these substituent effects would involve comparing its calculated properties (such as dipole moment, molecular orbital energies, and atomic charges) with those of unsubstituted or differently substituted indazoles. This comparative approach allows for the quantification of the electronic influence of each substituent.

Mechanistic Studies of Synthetic Transformations and Reaction Pathways.acs.org

Theoretical calculations are invaluable for elucidating the mechanisms of chemical reactions. For instance, studies on the reaction of various nitro-1H-indazoles with formaldehyde (B43269) have utilized DFT to understand the formation of N1-CH2OH derivatives. nih.gov These studies have explored the thermodynamic aspects of the reaction, including the energy differences between tautomers and isomers. acs.orgnih.gov

In the context of 4-Bromo-3-iodo-6-nitro-1H-indazole, computational methods could be used to model potential synthetic transformations. For example, the nucleophilic substitution of the bromo or iodo groups, or reactions involving the nitro group, could be investigated. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing insights into the feasibility and kinetics of a proposed reaction pathway. Such mechanistic studies are crucial for optimizing reaction conditions and for predicting the formation of potential side products.

Conformational Analysis and Molecular Dynamics Simulations

While the indazole ring system is largely planar, the molecule as a whole may exhibit some conformational flexibility, particularly if there are flexible substituents. In the case of 4-Bromo-3-iodo-6-nitro-1H-indazole, the primary structure is rigid. However, if this molecule were to be derivatized, for instance at the N1 position, conformational analysis would become more critical.

Molecular dynamics (MD) simulations offer a way to explore the conformational space of a molecule over time, providing a dynamic picture of its behavior in a simulated biological environment. For derivatives of 3-chloro-6-nitro-1H-indazole, MD simulations have been used to understand the stability of their complexes with biological targets. nih.gov These simulations can reveal how the molecule adapts its conformation to fit into a binding site and can highlight key intermolecular interactions that stabilize the complex. Such studies typically show that the complex remains in a stable equilibrium, with structural deviations of only a few angstroms. nih.gov

Prediction of Intermolecular Interactions relevant to Ligand Binding.uni.lu

A significant application of computational chemistry in drug discovery is the prediction of how a ligand will interact with its biological target. For 4-Bromo-3-iodo-6-nitro-1H-indazole, its potential as a ligand can be assessed through molecular docking and binding free energy calculations.

Molecular docking simulations would predict the preferred binding orientation of the molecule within the active site of a target protein. These simulations score different poses based on factors like shape complementarity and intermolecular forces, such as hydrogen bonds, hydrophobic interactions, and halogen bonds. The bromine and iodine atoms on the indazole ring are capable of forming halogen bonds, which are increasingly recognized as important interactions in ligand-protein binding.

Following docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy. nih.gov This provides a more quantitative measure of the binding affinity. For example, studies on related indazole derivatives have shown that intermolecular complex interactions are often dominated by van der Waals and electrostatic energies. nih.gov

Table 2: Key Intermolecular Interactions in Ligand Binding

| Interaction Type | Potential Sites on 4-Bromo-3-iodo-6-nitro-1H-indazole |

| Hydrogen Bonding | Nitro group (acceptor), N-H of indazole (donor) |

| Halogen Bonding | Bromine at C4, Iodine at C3 |

| π-π Stacking | Indazole ring system |

| Hydrophobic | Benzene (B151609) portion of the indazole ring |

This table outlines the types of non-covalent interactions that 4-Bromo-3-iodo-6-nitro-1H-indazole could form with a biological target, based on its structural features.

Mechanistic Insights into the Biological Activity of 4 Bromo 3 Iodo 6 Nitro 1h Indazole Analogues

In Vitro Pharmacological Characterization and Target Identification Methodologies

The initial exploration of the biological potential of 4-bromo-3-iodo-6-nitro-1H-indazole and its analogues relies on a variety of in vitro pharmacological characterization techniques. These methods are essential for identifying their molecular targets and elucidating their mechanisms of action.

A primary approach involves screening these compounds against panels of clinically relevant enzymes and receptors. For instance, kinase inhibitor screening is a common starting point, given that many indazole derivatives have shown potent inhibitory effects on various kinases. researchgate.net This can be performed using methods like high-throughput screening (HTS), which allows for the rapid assessment of a large number of compounds against a specific target. nih.gov

Once initial hits are identified, further characterization is necessary. This includes determining the potency of the compounds, often expressed as the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by half. rsc.org Cellular assays are also employed to assess the compounds' effects on cell proliferation, apoptosis (programmed cell death), and other cellular processes in various cancer cell lines. rsc.orgnih.gov

To pinpoint the specific molecular targets, several methodologies can be utilized. Fragment-based drug design is one such strategy, where small chemical fragments are screened for binding to a target protein. nih.govnih.gov Promising fragments can then be optimized and linked together to create more potent and selective inhibitors. nih.gov Computational approaches, such as molecular docking and structure-based drug design, are also invaluable tools. nih.govnih.gov These methods use computer models to predict how a compound will bind to its target, guiding the design of more effective inhibitors. nih.govnih.gov

For identifying novel targets, techniques like chemical proteomics and affinity chromatography can be employed. These methods help to isolate and identify the proteins that interact with the compound of interest from a complex biological sample.

Elucidation of Enzyme Inhibition Mechanisms

Kinase Inhibition Profiles (e.g., Aurora Kinases, ERK1/2, Pim Kinases, FGFR, Bcr-Abl)

Analogues of 4-bromo-3-iodo-6-nitro-1H-indazole have been investigated for their ability to inhibit various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

Aurora Kinases: These are a family of serine/threonine kinases that play a vital role in cell division. mdpi.com Inhibition of Aurora kinases is a promising strategy for cancer therapy. mdpi.comnih.gov Indazole derivatives have been identified as potent inhibitors of Aurora kinases, with some showing selectivity for specific isoforms like Aurora A or Aurora B. nih.govwhiterose.ac.uk For example, a dual inhibitor of Aurora A and B, as well as selective inhibitors for each, have been developed from an indazole scaffold. nih.gov The selectivity of these inhibitors can be influenced by specific amino acid residues within the kinase binding pocket. nih.gov

ERK1/2: Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently hyperactivated in various cancers. nih.govresearchgate.net Indazole amides have been developed as potent inhibitors of ERK1/2, demonstrating the ability to suppress the growth of cancer cells with BRAF mutations. nih.gov The design of these inhibitors often relies on structure-based and knowledge-based approaches to optimize their binding to the target. nih.gov

Pim Kinases: The Pim kinase family (Pim-1, Pim-2, and Pim-3) are serine/threonine kinases involved in cell survival and proliferation, making them attractive targets for cancer treatment. nih.govfrontiersin.org Several indazole-based scaffolds, including 3-(pyrazin-2-yl)-1H-indazoles and pyrrolo[2,3-g]indazoles, have been developed as potent pan-Pim kinase inhibitors. researchgate.netnih.govnih.gov These inhibitors have shown promise in preclinical studies for hematological malignancies. nih.gov

FGFR: Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that, when aberrantly activated, can drive tumor growth. nih.govnih.gov Indazole-containing fragments have been identified as inhibitors of FGFR1, with subsequent optimization leading to compounds with improved potency. nih.gov The introduction of halogen atoms, such as bromine, can enhance the permeability and binding affinity of these inhibitors. nih.gov

Bcr-Abl: The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML). tandfonline.comnih.gov While second and third-generation inhibitors have been developed to overcome resistance to early drugs like imatinib, the search for new inhibitors continues. nih.govnih.govresearchgate.net Indazole derivatives have been explored as potential Bcr-Abl inhibitors, with some showing potent activity against both the wild-type and resistant mutant forms of the enzyme. tandfonline.com

Table 1: Kinase Inhibition by Indazole Analogues

| Kinase Target | Indazole Scaffold Type | Key Findings |

|---|---|---|

| Aurora Kinases | Indazole | Development of dual and isoform-selective inhibitors. nih.govwhiterose.ac.uk |

| ERK1/2 | Indazole amide | Potent inhibition of ERK1/2 and growth of BRAF mutant cells. nih.gov |

| Pim Kinases | 3-(pyrazin-2-yl)-1H-indazole | Identification of potent, pan-Pim inhibitors. researchgate.netnih.gov |

| FGFR | Indazole-containing fragments | Inhibition of FGFR1-3 with good ligand efficiencies. nih.govnih.gov |

| Bcr-Abl | 3-aminoindazole | Potent inhibition of wild-type and T315I mutant Bcr-Abl. tandfonline.com |

Filamentous Temperature-Sensitive Protein Z (FtsZ) Inhibition

Filamentous temperature-sensitive protein Z (FtsZ) is a prokaryotic homolog of eukaryotic tubulin and is an essential protein for bacterial cell division. nih.gov It forms a contractile ring (the Z-ring) at the division site, and its proper function is critical for bacterial survival. This makes FtsZ an attractive target for the development of new antibacterial agents. nih.gov A series of novel 4-bromo-1H-indazole derivatives have been designed and synthesized as FtsZ inhibitors. nih.gov These compounds have demonstrated antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus epidermidis and Streptococcus pyogenes. nih.gov Some of these derivatives exhibited significantly more potent activity than the known FtsZ inhibitor 3-methoxybenzamide (B147233) (3-MBA). nih.gov

Other Enzymatic Targets of Halogenated Nitro-Indazoles

Beyond the well-studied kinases and FtsZ, halogenated nitro-indazoles have been investigated as inhibitors of other enzymes. For example, 7-nitro indazole and its derivatives have been shown to be potent inhibitors of nitric oxide synthase (NOS) isoforms, including those found in the brain, endothelium, and those induced during inflammation. nih.gov Specifically, 3-bromo 7-nitro indazole demonstrated potent inhibition of NOS activity from various tissue sources. nih.gov

Investigations into Anti-infective Mechanisms of Action (e.g., Anti-bacterial, Anti-fungal, Anti-protozoal)

The structural features of 4-bromo-3-iodo-6-nitro-1H-indazole and its analogues, particularly the presence of halogens and a nitro group, suggest their potential as anti-infective agents.

Anti-bacterial Activity: As mentioned previously, 4-bromo-1H-indazole derivatives have been identified as inhibitors of the bacterial cell division protein FtsZ, leading to antibacterial activity, especially against Gram-positive bacteria. nih.gov Additionally, other nitro-containing heterocyclic compounds, such as 5-nitroimidazoles, have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net The mechanism of action for nitro-based indazoles can also involve other targets, as seen with some benzo[g]indazole derivatives. nih.gov

Anti-fungal Activity: Indazole derivatives have shown promise as antifungal agents. nih.govmdpi.comscholaris.ca For instance, indazole-linked triazoles, particularly those with a bromo substitution, have exhibited significant activity against a range of fungal pathogens, including Candida and Aspergillus species. nih.gov The mechanism of action for some antifungal indazoles may involve the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. researchgate.net The presence of halogens, such as bromine and iodine, can enhance the antifungal efficacy of these compounds. mdpi.com

Anti-protozoal Activity: Indazole derivatives have also been reported to possess antiprotozoal activity. mdpi.com For example, 3-chloro-6-nitro-1H-indazole derivatives have shown promising activity against Leishmania species, the parasites responsible for leishmaniasis. nih.govtandfonline.com Molecular docking studies suggest that these compounds may exert their effect by inhibiting trypanothione (B104310) reductase, an essential enzyme in the parasite's defense against oxidative stress. nih.gov Other indazole derivatives have demonstrated activity against protozoa like Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. mdpi.compnrjournal.com

Table 2: Anti-infective Activity of Indazole Analogues

| Anti-infective Class | Target Organism/Mechanism | Key Findings |

|---|---|---|

| Anti-bacterial | Staphylococcus epidermidis, Streptococcus pyogenes (FtsZ inhibition) | 4-bromo-1H-indazole derivatives showed potent activity. nih.gov |

| Anti-fungal | Candida spp., Aspergillus spp. | Bromo-substituted indazole-linked triazoles exhibited significant efficacy. nih.gov |

| Anti-protozoal | Leishmania spp. (Trypanothione reductase inhibition) | 3-chloro-6-nitro-1H-indazole derivatives showed promising antileishmanial activity. nih.gov |

Interference with Microbial Cell Division Pathways

While direct studies on the interference of 4-bromo-3-iodo-6-nitro-1H-indazole with microbial cell division pathways are not extensively detailed in the available literature, the broader class of substituted indazoles has shown significant antimicrobial properties. researchgate.netresearchgate.net The proposed mechanisms often involve the inhibition of essential bacterial enzymes. For instance, 6-bromo-1H-indazole derivatives have been suggested to inhibit key bacterial enzymes that are crucial for processes like cell wall synthesis or DNA replication. researchgate.net The introduction of various substituents on the indazole core can modulate this activity, suggesting that the specific combination of bromo, iodo, and nitro groups on the 4-bromo-3-iodo-6-nitro-1H-indazole scaffold likely plays a role in its potential interaction with microbial targets.

Modulation of Parasite Growth and Viability

Substituted indazoles have demonstrated notable activity against various parasites, including Trypanosoma cruzi and Leishmania species.

Trypanosoma cruzi:

Nitroheterocyclic compounds are a cornerstone in the treatment of Chagas disease, caused by Trypanosoma cruzi. nih.gov These compounds often act as prodrugs, requiring activation by a type I nitroreductase (NTR) found in the parasite. nih.govnih.gov This activation leads to the generation of cytotoxic species that are detrimental to the parasite. Studies on 3-nitro-1H-1,2,4-triazole-based compounds have shown excellent activity against T. cruzi amastigotes. nih.gov The presence of a nitro group in the 4-bromo-3-iodo-6-nitro-1H-indazole structure suggests a potential mechanism of action involving similar nitroreductase activation pathways within T. cruzi. nih.gov The potency of related nitrotriazole compounds was found to be significantly higher than their nitroimidazole counterparts, highlighting the importance of the specific heterocyclic core. nih.gov

Leishmania spp.:

Derivatives of 3-chloro-6-nitro-1H-indazole have been identified as promising antileishmanial agents. nih.gov These compounds have shown inhibitory activity against Leishmania infantum, Leishmania tropica, and Leishmania major. nih.gov The mechanism of action is thought to involve the inhibition of essential parasitic enzymes, with trypanothione reductase (TryR) being a key target. nih.gov This enzyme is crucial for the parasite's defense against oxidative stress. The effectiveness of these indazole derivatives is dependent on the Leishmania species, with some compounds showing strong to moderate activity against L. infantum. nih.gov The search for new treatments is driven by the emergence of drug-resistant strains of Leishmania. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Studies

The biological activity of indazole derivatives is intricately linked to their chemical structure. SAR studies help to elucidate the role of different functional groups and their positions on the indazole ring.

Impact of Halogen Identity and Position (Bromine vs. Iodine, C-4 vs. C-3)

The identity and placement of halogen atoms on the indazole ring significantly influence biological activity. Systematic variations of halide substituents at different positions have been shown to affect the antiproliferative efficacy of related organometallic compounds, although in some cases, the impact of the substitution pattern was minor. acs.org For instance, in a series of N-phenyl-1H-indazoles, arylhydrazones substituted with halogen atoms were converted to the final products in varying yields, indicating the influence of the halogen's nature and position. nih.gov The presence of a bromine atom at the C-6 position is a common feature in many biologically active indazole analogues. researchgate.net The specific positioning of bromine at C-4 and iodine at C-3 in the title compound likely contributes to a unique electronic and steric profile that dictates its interaction with biological targets.

Role of the Nitro Group at C-6 in Modulating Biological Activity

The nitro group, particularly at the C-6 position, is a critical determinant of the biological activity of indazole derivatives. researchgate.netresearchgate.netnih.gov In antiproliferative studies, 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives displayed notable activity against lung carcinoma cell lines. nih.gov The nitro group can also influence the reactivity of the indazole ring system. For example, in the reaction of nitro-1H-indazoles with formaldehyde (B43269), the 6-nitro derivative readily participates, whereas the 7-nitro isomer does not, highlighting the electronic influence of the nitro group's position. acs.org Furthermore, the nitro group is often essential for the mechanism of action of antiparasitic drugs, where it is reduced by parasitic nitroreductases to generate cytotoxic radicals. nih.govnih.gov

Influence of Substituents at N-1 or N-2 on Molecular Recognition

Substitution at the nitrogen atoms of the indazole ring has a profound effect on the molecule's biological properties and its ability to be recognized by target molecules. The regioselectivity of N-substitution is a key aspect of the synthesis and activity of indazole derivatives. nih.govresearchgate.net For example, in the development of CRAC channel blockers, the specific regiochemistry of an amide linker at the 3-position of the indazole was found to be critical for its inhibitory activity. nih.gov Similarly, SAR studies on IDO1 inhibitors revealed that substituents at the N-1 position of the indazole ring had a stronger effect on the potency against certain enzymes. nih.gov The synthesis of N-substituted 6-nitro-1H-indazoles has been a strategy to create new derivatives with potential biological activities. researchgate.netresearchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for understanding how ligands like 4-bromo-3-iodo-6-nitro-1H-indazole analogues interact with their biological targets.

Molecular docking studies have been employed to predict the binding modes of active 3-chloro-6-nitro-1H-indazole derivatives with Leishmania infantum trypanothione reductase (TryR). nih.gov These studies help to visualize the interactions, such as hydrophobic and hydrophilic contacts, between the ligand and the active site of the enzyme. The validation of the docking protocol is often achieved by redocking a known ligand and comparing the predicted pose to the crystallographic data. nih.gov

MD simulations provide further insights into the stability of the ligand-target complex over time. For a complex of a 3-chloro-6-nitro-1H-indazole derivative with TryR, MD simulations showed that the complex remained in a stable equilibrium. nih.gov The binding free energies calculated from these simulations, often using methods like MM/GBSA, can corroborate the experimental findings of high binding affinity. nih.gov These computational approaches are instrumental in the rational design and optimization of new, more potent indazole-based therapeutic agents. nih.gov

Analysis of Binding Poses and Interaction Networks

A comprehensive analysis of the binding poses and interaction networks for 4-Bromo-3-iodo-6-nitro-1H-indazole is not documented in available scientific research. Generally, the binding mode of indazole analogues to their protein targets is dictated by the specific substitutions on the indazole ring system. These substitutions influence the molecule's ability to form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds within the active site of a protein. For instance, the nitro group, being a strong electron-withdrawing group, can participate in electrostatic interactions, while the bromo and iodo substituents can engage in halogen bonding and hydrophobic interactions, potentially influencing binding affinity and selectivity.

In broader studies of substituted indazoles, molecular docking simulations have been employed to predict the binding conformations. These computational models often reveal key interactions, such as hydrogen bonding between the indazole nitrogen atoms and amino acid residues in the target protein, as well as hydrophobic packing of the benzene (B151609) ring portion of the indazole core. The specific orientation and interactions of a given analogue are highly dependent on the protein target and the precise pattern of substitution. Without experimental data, such as X-ray co-crystal structures, or specific docking studies for 4-Bromo-3-iodo-6-nitro-1H-indazole, any depiction of its binding pose would be purely speculative.

Rationalization of Observed Biological Activities through Computational Approaches

Computational chemistry provides powerful tools to rationalize the structure-activity relationships (SAR) of bioactive molecules. Methods like Density Functional Theory (DFT) can elucidate the electronic properties of a molecule, such as its electrostatic potential and frontier molecular orbitals, which are crucial for understanding its reactivity and interaction with biological macromolecules. Molecular dynamics (MD) simulations can further explore the conformational landscape of a ligand and its stability within a protein's binding pocket over time.

For various indazole derivatives, computational studies have successfully correlated calculated physicochemical properties with observed biological activities. For example, the presence of a nitro group can significantly impact the electronic distribution of the indazole ring, which can be quantified through computational analysis and linked to its biological effect. nih.govmdpi.com Similarly, the size, position, and electronegativity of halogen substituents are known to modulate the pharmacological properties of many drug candidates, a phenomenon that can be explored and explained through computational modeling. researchgate.net

In the context of halogenated nitroaromatic compounds, research has shown that these substitutions can enhance therapeutic action in some drug classes. nih.gov The introduction of halogen atoms into azaheterocyclic systems has been reported to enhance their biological activity. researchgate.net However, in the absence of specific biological activity data and accompanying computational analysis for 4-Bromo-3-iodo-6-nitro-1H-indazole, a rationalization of its potential biological effects remains an open area for future investigation. The interplay of the bromo, iodo, and nitro substituents on the indazole core would likely result in a unique electronic and steric profile, the biological implications of which are yet to be determined and rationalized through dedicated computational studies.

Future Research Trajectories and Academic Significance

Development of Novel and Sustainable Synthetic Methodologies for Multi-substituted Indazoles

The synthesis of multi-substituted indazoles like 4-Bromo-3-iodo-6-nitro-1H-indazole presents a considerable chemical challenge. Future research will undoubtedly focus on creating novel, efficient, and sustainable synthetic routes. Current methods for synthesizing substituted indazoles often involve multi-step processes, which can be inefficient.

Recent advances have pointed toward promising new strategies. For instance, methods like iodine-mediated aryl C-H amination and transition-metal-catalyzed reactions (e.g., using copper or palladium) have been developed for building the indazole core. nih.gov An efficient pathway for creating 3-chloro-6-nitro-1H-indazole derivatives utilized 1,3-dipolar cycloaddition reactions, a method that could potentially be adapted for the synthesis of 4-Bromo-3-iodo-6-nitro-1H-indazole. nih.gov

A key area for future development is the pursuit of "green" or sustainable chemistry. This involves using less hazardous reagents, reducing reaction steps, and minimizing waste. For example, researchers have explored using Cu(OAc)₂ as a catalyst for indazole synthesis at lower temperatures and with lower catalyst loading compared to previous methods. nih.gov The synthesis of 4-amino-6-bromo-1H-indazole from 6-bromo-4-nitro-1H-indazole using iron powder in an ethanol (B145695)/water mixture represents a move towards more environmentally benign reduction methods. nih.gov

Future synthetic strategies for complex indazoles will likely focus on:

Late-stage functionalization: Introducing the bromo, iodo, and nitro groups onto a pre-formed indazole scaffold.

One-pot reactions: Combining multiple synthetic steps into a single procedure to improve efficiency.

Flow chemistry: Utilizing continuous flow reactors for safer and more scalable synthesis.

Biocatalysis: Employing enzymes to perform specific chemical transformations with high selectivity and under mild conditions.

Table 1: Examples of Synthetic Methods for Substituted Indazoles This table presents data for related indazole compounds to illustrate synthetic approaches.

| Indazole Derivative | Synthetic Method Highlight | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| 1H-Indazoles | Iodine-mediated aryl C-H amination | Iodine, KI, NaOAc | nih.gov |

| 3-chloro-6-nitro-1H-indazole derivatives | 1,3-Dipolar cycloaddition | CuI (for click chemistry variant) | nih.gov |

| 4-amino-6-bromo-1H-indazole | Reduction of nitro group | Iron powder, NH₄Cl | nih.gov |

| 1H-Indazoles | Cu₂O-mediated cyclization | Cu₂O | nih.gov |

Advanced Spectroscopic and Structural Characterization Techniques for Complex Indazoles

A molecule as complex as 4-Bromo-3-iodo-6-nitro-1H-indazole requires a sophisticated suite of analytical techniques for unambiguous structural confirmation and characterization. While standard techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental, the specific substitution pattern necessitates advanced applications of these methods.

Future research will rely on:

Multi-dimensional NMR: Techniques such as COSY, HSQC, and HMBC are essential to assign the proton (¹H) and carbon (¹³C) signals correctly, which can be challenging due to the electron-withdrawing effects of the nitro group and halogens. For related nitro-indazole derivatives, detailed NMR analyses have been crucial for distinguishing between isomers. nih.gov

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and provide the exact mass of the molecule, which for C₇H₄BrN₃O₂ is 242.03 g/mol (for the bromo-nitro-indazole portion). nih.gov

X-ray Crystallography: This remains the gold standard for determining the three-dimensional structure of a molecule. Obtaining a single crystal suitable for X-ray diffraction would definitively establish the connectivity and spatial arrangement of the atoms in 4-Bromo-3-iodo-6-nitro-1H-indazole. This technique has been used to confirm the structures of various nitro-indazole derivatives. springernature.com

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict NMR chemical shifts, vibrational frequencies (IR), and other spectroscopic properties. springernature.com Comparing calculated data with experimental results provides a powerful method for structural validation.

Table 2: Spectroscopic Data for Related Indazole Compounds This table shows representative data for related compounds to illustrate characterization methods, as specific data for 4-Bromo-3-iodo-6-nitro-1H-indazole is not available.

| Compound | Technique | Observed Data/Property | Reference |

|---|---|---|---|

| 6-Bromo-4-nitro-1H-indazole | InChI Key | AHEMYGJJCOXPSP-UHFFFAOYSA-N | nih.gov |

| 4-Bromo-6-nitro-1H-indazole | InChI Key | MFKKWYOQLIACFO-UHFFFAOYSA-N | acs.org |

| (1H-indazol-1-yl)methanol derivatives | X-ray Crystallography | Structures solved, showing dimers via O-H···N hydrogen bonds | springernature.com |

| 6-Bromo-3-iodo-1H-indazole | Analytical Methods | Availability of NMR, HPLC, LC-MS, UPLC data confirmed | nih.gov |

Expansion of Biological Target Space through Phenotypic Screening

While many indazole-based drugs have been developed through target-based approaches (designing a molecule to hit a specific enzyme, like a kinase), a major future direction is phenotypic screening. mdpi.comnih.gov In this approach, libraries of compounds are tested on whole cells or organisms to see if they produce a desired physiological effect (a phenotype), without a preconceived notion of the target.

For a novel compound like 4-Bromo-3-iodo-6-nitro-1H-indazole, phenotypic screening offers a powerful way to uncover entirely new biological activities. Indazole derivatives have already shown a wide range of biological effects, including anti-cancer, anti-inflammatory, and anti-leishmanial activities. mdpi.comnih.gov A phenotypic screen could involve:

Anti-proliferative assays against a panel of diverse cancer cell lines to identify potential new anti-cancer agents. mdpi.com

Anti-infective screens against various bacteria, fungi, or parasites. For example, derivatives of 3-chloro-6-nitro-1H-indazole were found to be potent against Leishmania. nih.gov

High-content imaging screens that use automated microscopy to detect subtle changes in cell morphology, protein localization, or other cellular features, providing clues about the compound's mechanism of action.

Once a "hit" is identified in a phenotypic screen, the subsequent challenge is Target Identification, which can be addressed using chemical proteomics techniques as discussed in section 6.5. This unbiased approach can expand the known "target space" for indazoles, potentially revealing novel disease pathways and therapeutic opportunities.

Integration of Cheminformatics and Machine Learning for Predictive Modeling in Indazole Design

Cheminformatics and machine learning (ML) are revolutionizing drug discovery. nih.govresearchgate.net These computational tools can analyze vast datasets to build predictive models, accelerating the design-synthesize-test cycle. For a class of compounds like substituted indazoles, these approaches are invaluable.

Future research on 4-Bromo-3-iodo-6-nitro-1H-indazole and its analogues will heavily integrate these computational strategies:

Quantitative Structure-Activity Relationship (QSAR): ML models can be trained on existing data for indazole derivatives to predict the biological activity of new, unsynthesized compounds. nih.govnih.gov This allows chemists to prioritize which molecules to synthesize, saving time and resources. For instance, ML models can predict the inhibitory activity of compounds against specific targets based on their calculated molecular descriptors. nih.gov

Virtual Screening: Large virtual libraries of potential indazole derivatives can be screened against the 3D structure of a protein target (molecular docking) or against pharmacophore models to identify compounds with a high probability of being active. nih.govresearchgate.net

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of candidate molecules. nih.gov This helps eliminate compounds with poor drug-like properties early in the discovery process, reducing late-stage failures.

Generative Models: Advanced ML techniques like generative adversarial networks (GANs) can be used to design entirely new indazole structures that are optimized for activity against a specific target and for desirable drug-like properties.

By building and utilizing predictive models, researchers can more intelligently navigate the vast chemical space of multi-substituted indazoles to find promising new therapeutic leads. nih.govrsc.org

Design of Next-Generation Indazole-Based Chemical Probes for Biological Systems

Beyond being therapeutic candidates themselves, molecules like 4-Bromo-3-iodo-6-nitro-1H-indazole can serve as scaffolds for creating sophisticated chemical probes to study biological systems. Chemical probes are essential tools for identifying protein targets and interrogating their function in a native cellular environment. springernature.comnih.gov

Future directions in this area include the design of:

Photoaffinity Probes: A photoaffinity probe is created by modifying a bioactive molecule (like an indazole) with a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., an alkyne or biotin). nih.govmdpi.comenamine.net When the probe binds to its target protein and is exposed to UV light, it forms a permanent covalent bond. mdpi.com The reporter tag then allows for the isolation and identification of the target protein via mass spectrometry. This is a key technique for deconvoluting the targets found in phenotypic screens. nih.govnih.gov

Activity-Based Probes (ABPs): ABPs are probes that covalently bind to the active site of specific classes of enzymes. nih.govyoutube.com While the indazole core itself is not a reactive warhead, it could be used as a recognition element to deliver a reactive group to the active site of a target enzyme, such as a kinase or hydrolase. researchgate.netnih.gov This allows for the profiling of enzyme activity directly in complex biological systems.

The development of such probes based on the 4-Bromo-3-iodo-6-nitro-1H-indazole scaffold would be a significant contribution, enabling researchers to map its interactions across the proteome, validate its molecular targets, and understand its mechanism of action at a molecular level. nih.gov

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 4-Bromo-3-iodo-6-nitro-1H-indazole?

- Methodological Answer : The synthesis typically involves sequential halogenation and nitration of the indazole core. For example:

Halogenation : Introduce bromine and iodine via electrophilic aromatic substitution (EAS) using reagents like N-bromosuccinimide (NBS) or iodine monochloride (ICl). Steric and electronic effects of substituents guide regioselectivity .

Nitration : Use mixed acid (HNO₃/H₂SO₄) to introduce the nitro group at the 6-position. The nitro group’s strong electron-withdrawing nature deactivates the ring, requiring careful temperature control to avoid over-nitration .

- Key Tools : Monitor reaction progress via TLC and characterize intermediates using -NMR and mass spectrometry (MS).

Q. How can researchers optimize purification methods for halogenated nitro-indazoles?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate polar nitro derivatives from halogenated byproducts.

- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) based on solubility differences caused by halogen and nitro groups .

- HPLC : Employ reverse-phase HPLC with C18 columns for high-purity isolation, especially for isomers or trace impurities .

Advanced Research Questions

Q. How can SHELX software resolve crystallographic ambiguities in the structural determination of 4-Bromo-3-iodo-6-nitro-1H-indazole?

- Methodological Answer :

Data Collection : Use high-resolution X-ray diffraction data (e.g., Mo-Kα radiation) to resolve heavy atoms (Br, I).

Space Group Determination : SHELXT automates space group identification by analyzing systematic absences and intensity statistics .

Refinement in SHELXL : Apply anisotropic displacement parameters for Br/I atoms and constrain thermal parameters for nitro groups. Address disorder using PART instructions .

- Case Study : A structurally similar compound, 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole, was resolved using SHELXD for phase determination and SHELXL for refinement, achieving R1 < 0.05 .

Q. What strategies are effective in analyzing conflicting spectroscopic data (e.g., NMR, MS) for highly substituted indazoles?

- Methodological Answer :

- -NMR Challenges : Overlapping signals due to nitro and halogen substituents can be resolved via -NMR DEPT-135 or 2D experiments (COSY, HSQC). For example, the deshielding effect of the nitro group shifts aromatic protons downfield (δ 8.5–9.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) distinguishes isotopic patterns of Br (1:1) and I (1:1:1) to confirm molecular formulae. Electrospray ionization (ESI+) is preferred for nitro-containing compounds .

Q. How does the presence of multiple electron-withdrawing groups (Br, I, NO₂) influence regioselectivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer :

- Electronic Effects : The nitro group meta-directs incoming nucleophiles, while halogens (Br, I) act as ortho/para directors. Competing effects can lead to mixed regioselectivity.

- Experimental Design : Use computational models (DFT) to predict reactive sites. For example, Fukui indices identify nucleophilic attack preferences at the 4- or 7-position of the indazole ring .

Q. What computational methods complement experimental data in predicting the reactivity and stability of polyhalogenated nitro-indazoles?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess electronic effects. Calculate HOMO-LUMO gaps to predict stability under oxidative conditions .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to study aggregation tendencies caused by halogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products